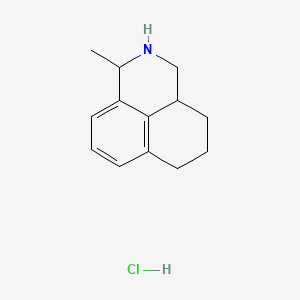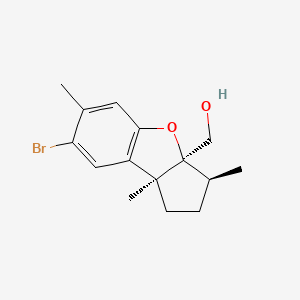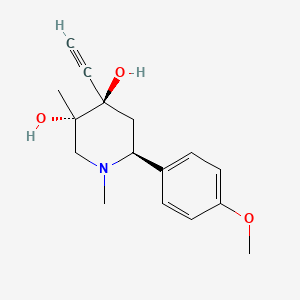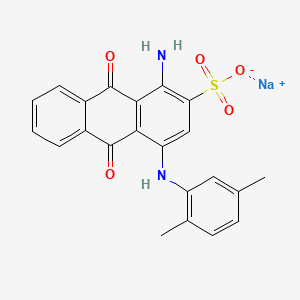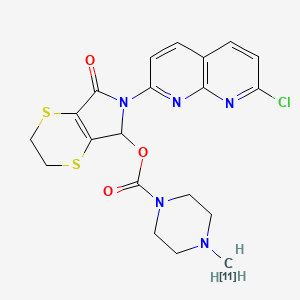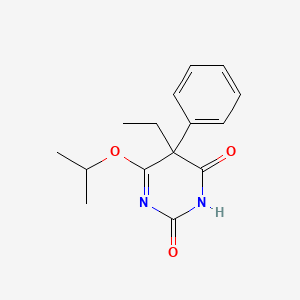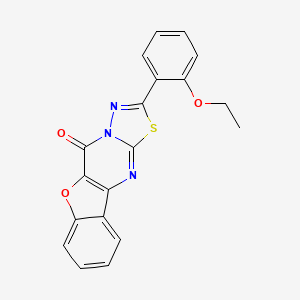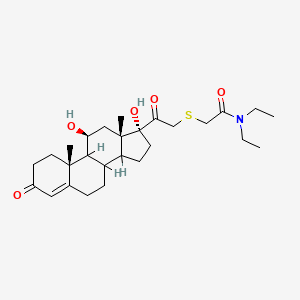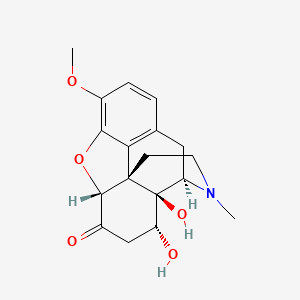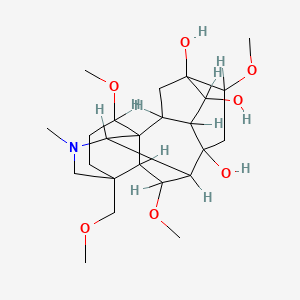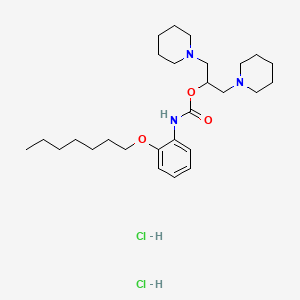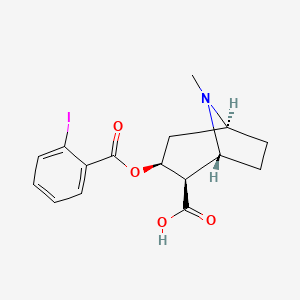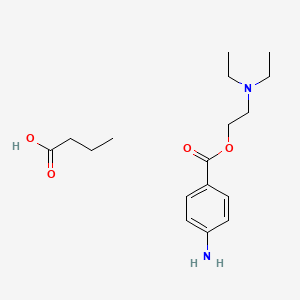
Procaine butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procaine butyrate is a chemical compound that combines the local anesthetic properties of procaine with the butyrate moiety. Procaine is an ester-type local anesthetic commonly used in medical and dental procedures to numb specific areas of the body. Butyrate, on the other hand, is a short-chain fatty acid known for its various biological effects, including anti-inflammatory properties. The combination of these two compounds results in a molecule with unique properties that can be utilized in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Procaine butyrate can be synthesized through esterification reactions involving procaine and butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining an appropriate temperature and pH to ensure the efficient formation of the ester bond between procaine and butyric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the final product. Additionally, purification steps, such as distillation and crystallization, are employed to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Procaine butyrate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under appropriate reaction conditions.
Major Products Formed
Hydrolysis: Procaine and butyric acid.
Oxidation: Oxidized derivatives of butyric acid.
Substitution: Substituted procaine derivatives.
Scientific Research Applications
Procaine butyrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Mechanism of Action
Procaine butyrate exerts its effects through multiple mechanisms:
Local Anesthetic Action: Procaine component inhibits sodium influx through voltage-gated sodium channels in neuronal cell membranes, preventing the initiation and propagation of action potentials, leading to localized numbness.
Anti-inflammatory Effects: Butyrate component acts as an agonist for GPR41, GPR43, and GPR109A receptors, leading to anti-inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Procaine butyrate is unique in that it combines the local anesthetic properties of procaine with the anti-inflammatory and epigenetic effects of butyrate. This dual functionality makes it a valuable compound for research and therapeutic applications, offering benefits that are not present in the individual components alone .
Properties
CAS No. |
136-55-0 |
|---|---|
Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
butanoic acid;2-(diethylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2.C4H8O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-2-3-4(5)6/h5-8H,3-4,9-10,14H2,1-2H3;2-3H2,1H3,(H,5,6) |
InChI Key |
JJCJKGKSHRXGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


